![molecular formula C18H14O5 B14278147 6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one CAS No. 136364-53-9](/img/structure/B14278147.png)
6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in dye chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of naringenin with 2-methylbut-3-en-2-ol in the presence of boron trifluoride etherate (BF3–Et2O). This reaction yields a mixture of prenylated derivatives, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted xanthene derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fluorescent dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of 6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one is unique due to its specific structural features, such as the presence of hydroxyl groups at positions 6 and 11, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
136364-53-9 |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
6,11-dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7-one |
InChI |
InChI=1S/C18H14O5/c1-18(2)7-6-9-8-12(20)13-14(21)10-4-3-5-11(19)16(10)22-17(13)15(9)23-18/h3-8,19-20H,1-2H3 |
Clé InChI |
FPDAJKRMMGCXCC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=CC(=C3C(=C2O1)OC4=C(C3=O)C=CC=C4O)O)C |
melting_point |
217 - 219 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



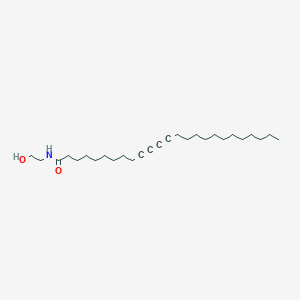
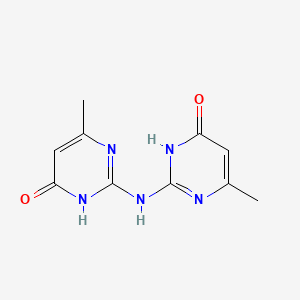
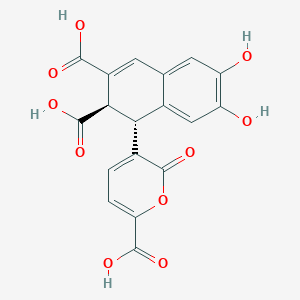
![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)


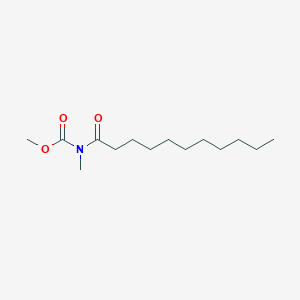


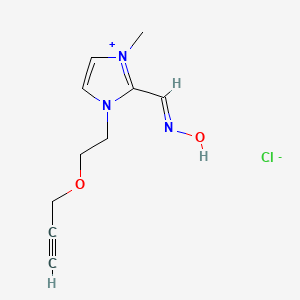
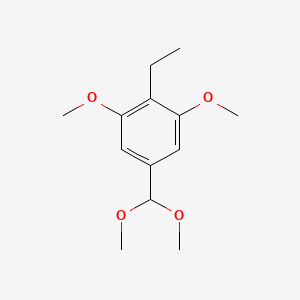
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

